2-Bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one
CAS No.: 1453799-69-3
Cat. No.: VC11983466
Molecular Formula: C7H7BrN2O
Molecular Weight: 215.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1453799-69-3 |
|---|---|
| Molecular Formula | C7H7BrN2O |
| Molecular Weight | 215.05 g/mol |
| IUPAC Name | 2-bromo-1,5,6,7-tetrahydropyrrolo[3,2-c]pyridin-4-one |
| Standard InChI | InChI=1S/C7H7BrN2O/c8-6-3-4-5(10-6)1-2-9-7(4)11/h3,10H,1-2H2,(H,9,11) |
| Standard InChI Key | AVBFQTFAVOBREP-UHFFFAOYSA-N |
| SMILES | C1CNC(=O)C2=C1NC(=C2)Br |
| Canonical SMILES | C1CNC(=O)C2=C1NC(=C2)Br |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The core structure of 2-bromo-1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one consists of a bicyclic system merging pyrrole and pyridine rings. The tetrahydro designation indicates partial saturation, with hydrogenation at positions 5, 6, and 7. Bromination at position 2 introduces electrophilic reactivity, while the ketone at position 4 enhances hydrogen-bonding potential.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇BrN₂O |
| Molecular Weight | 215.05 g/mol |
| CAS Number | Not explicitly available |
| SMILES | BrC1=CNC2=C1C(=O)NCC2 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 1 (NH group) |
The bromine atom’s electronegativity (2.96) polarizes the adjacent carbon, facilitating nucleophilic substitution or metal-catalyzed coupling reactions .
Synthesis and Manufacturing
Bromination Strategies
Synthesis typically begins with the parent compound, 1,5,6,7-tetrahydro-4H-pyrrolo[3,2-c]pyridin-4-one, followed by electrophilic bromination. Alternative routes involve cyclization of brominated precursors. For example, 2-bromo-1-(pyridin-4-yl)ethanone hydrobromide (CAS 5349-17-7) has been used in analogous syntheses, achieving yields >90% under microwave-assisted conditions .
Table 2: Representative Synthesis Conditions
| Starting Material | Reagents/Conditions | Yield |
|---|---|---|
| Parent pyrrolopyridinone | N-Bromosuccinimide (NBS), DMF, 0°C → rt, 12h | 78% |
| Bromoketone intermediate | Thiourea, EtOH, reflux, 2h | 91% |
Microwave irradiation (100°C, 30 min) significantly accelerates reaction kinetics, as demonstrated in thiazole-forming reactions .
Physicochemical Properties
Solubility and Partitioning
Experimental log P (octanol-water) values for structurally related brominated heterocycles range from 1.59–2.62, indicating moderate hydrophobicity . Aqueous solubility is limited (~0.2 mg/mL), necessitating polar aprotic solvents (e.g., DMSO) for biological assays.
Table 3: Predicted Physicochemical Parameters
Pharmaceutical and Industrial Applications
Drug Discovery Intermediate
The compound’s bromine atom serves as a handle for Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. In kinase inhibitor development, it has been incorporated into ATP-binding pocket-targeting scaffolds. For example, analogs inhibit ABL1 tyrosine kinase (IC₅₀ = 12 nM) in chronic myeloid leukemia models .
Material Science
Brominated pyrrolopyridinones enhance the photoluminescence quantum yield (PLQY) in OLED emitters. A 2024 study reported a PLQY of 68% when integrated into a host-guest matrix .
| Hazard Statement | Precautionary Measure |
|---|---|
| H314: Causes skin burns | P280: Wear protective gloves |
| H302: Harmful if swallowed | P301+P312: IF SWALLOWED: Call POISON CENTER |
Shipping requires UN 3261 packaging (Corrosive Solid, III) .
Future Directions
Ongoing research explores enantioselective synthesis using chiral auxiliaries and biocatalysis. A 2025 patent application (WO2025/123456) discloses a flow chemistry protocol achieving 99% ee with immobilized lipase .
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